1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole
Overview
Description
1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both imidazole and pyran rings. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Syntheses and structures of azol-1-yl derivatives of nitronyl and imino nitroxides: Research has shown that derivatives of imidazoles, including those structurally similar to 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole, are significant in the preparation of paramagnetic molecules. These molecules have applications in magnetic materials and spin labeling in chemistry (Tretyakov, Romanenko, & Ovcharenko, 2004).
4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase: Research involving imidazole derivatives has demonstrated potential in developing orally active inhibitors of 5-lipoxygenase, an enzyme implicated in inflammatory and allergic responses. This indicates a significant application in drug development for inflammatory diseases (Mano et al., 2004).
Development of a new variant of the Migita reaction for carbon−sulfur bond formation: Imidazole derivatives have been used in the development of new synthetic methodologies, like the Migita reaction, for the formation of carbon−sulfur bonds. This has implications in the synthesis of complex molecules, including pharmaceuticals (Norris & Leeman, 2008).
Imidazole and pyrazole-based proton conducting polymers and liquids: Imidazoles have been investigated for their role in the creation of protonic defects and the mobility of protons in polymers and liquids, which has potential applications in electrochemical cells, including fuel cells and secondary batteries (Kreuer et al., 1998).
Imidazopyranotacrines as non-hepatotoxic, selective acetylcholinesterase inhibitors, and antioxidant agents for Alzheimer's disease therapy: Certain imidazole-based compounds have been synthesized and evaluated as potential treatments for Alzheimer's disease. These compounds show promise as acetylcholinesterase inhibitors and antioxidant agents, indicating a significant therapeutic application (Boulebd et al., 2016).
properties
IUPAC Name |
1-(oxan-2-yl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-6-11-8(3-1)10-5-4-9-7-10/h4-5,7-8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAZJODSQOTFJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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